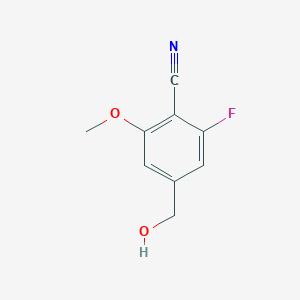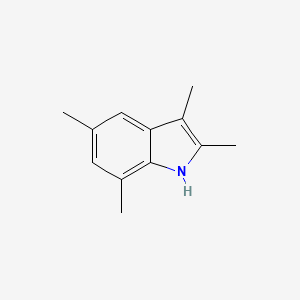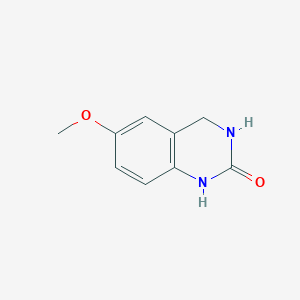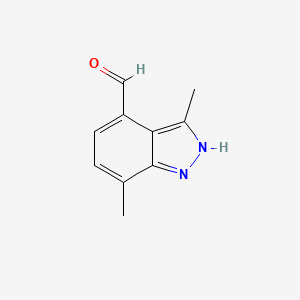
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a methoxy group attached to a benzene ring, along with a nitrile functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile as the precursor. The key steps include:
Nucleophilic Substitution:
Reaction Conditions: These reactions are often carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
相似化合物的比较
Similar Compounds
- 2-Fluoro-4-(hydroxymethyl)phenol
- 2-Fluoro-4-(hydroxymethyl)benzoic acid
- 2-Fluoro-4-(hydroxymethyl)-5-methoxyphenoxyacetic acid
Uniqueness
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitrile and a fluorine atom distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications .
属性
CAS 编号 |
2090953-73-2 |
|---|---|
分子式 |
C9H8FNO2 |
分子量 |
181.16 g/mol |
IUPAC 名称 |
2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile |
InChI |
InChI=1S/C9H8FNO2/c1-13-9-3-6(5-12)2-8(10)7(9)4-11/h2-3,12H,5H2,1H3 |
InChI 键 |
YDHCKXFPFBKZKF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=C1)CO)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)










